(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol is an organic compound with a complex structure that includes methoxy and dimethoxymethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol typically involves the reaction of methanol with formaldehyde in the presence of an acid catalyst. This process can be carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous gas-phase fixed bed reactor using a bifunctional Cu/zeolite catalyst. This method is efficient and allows for high selectivity and yield of the desired product. The process involves the dehydrogenation of methanol to formaldehyde, which then condenses with additional methanol to form the dimethoxymethyl group .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and dimethoxymethyl groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of methoxy and dimethoxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C11H16O4 |
---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
[2-(dimethoxymethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H16O4/c1-13-9-4-5-10(8(6-9)7-12)11(14-2)15-3/h4-6,11-12H,7H2,1-3H3 |
InChI-Schlüssel |
JSIOAXNMCUWHDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(OC)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.